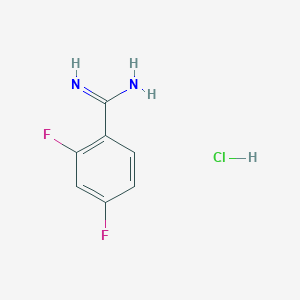

2,4-Difluoro-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-difluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFTUPMWPSKTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602226 | |

| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-21-1 | |

| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Difluoro-benzamidine hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4-Difluoro-benzamidine hydrochloride. Due to the limited availability of specific experimental data for this particular isomer, information from closely related compounds is included for comparative purposes and is clearly indicated.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source/Note |

| IUPAC Name | 2,4-difluorobenzenecarboximidamide hydrochloride | - |

| CAS Number | 1170536-00-1, 885957-21-1 | [1][2][3] |

| Molecular Formula | C₇H₇ClF₂N₂ | [1][4] |

| Molecular Weight | 192.59 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid (Expected) | Based on related compounds[6] |

| Purity | ≥95% (Typically available) | Based on related compounds[6] |

| Storage Conditions | 0-8 °C (Recommended) | Based on related compounds[6] |

Table 2: Comparative Physicochemical Data of Related Benzamidine Derivatives

| Property | This compound | 3,4-Difluoro-benzamidine hydrochloride | Benzamidine hydrochloride |

| Melting Point | Data not available | Not specified | 86-88 °C or 169-173 °C (lit.) |

| Solubility | Data not available | Data not available | Soluble in water, ethanol, DMSO, DMF[7] |

| UV/Vis (λmax) | Data not available | Data not available | 229 nm |

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of benzamidine hydrochlorides from the corresponding benzonitrile is the Pinner reaction.[8][9] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then converted to the amidine.

General Pinner Reaction Protocol for this compound

Objective: To synthesize this compound from 2,4-difluorobenzonitrile.

Materials:

-

2,4-difluorobenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas)

-

Ammonia (anhydrous, in ethanol)

-

Round-bottom flask with a gas inlet tube

-

Magnetic stirrer

-

Ice bath

Methodology:

-

Formation of the Imino Ester Hydrochloride (Pinner Salt):

-

A solution of 2,4-difluorobenzonitrile in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

The flask is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution with continuous stirring. The reaction is typically carried out until saturation or for a period of several hours.[10]

-

The formation of a white precipitate, the ethyl 2,4-difluorobenzimidate hydrochloride (Pinner salt), is observed.

-

The precipitate is collected by filtration, washed with anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.

-

-

Conversion to this compound:

-

The dried Pinner salt is suspended in a solution of anhydrous ammonia in ethanol.

-

The mixture is stirred at room temperature for several hours.

-

The resulting ammonium chloride precipitate is removed by filtration.

-

The filtrate, containing the 2,4-difluorobenzamidine, is concentrated under reduced pressure.

-

The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield purified this compound.

-

Analytical Characterization

Table 3: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (approx. 7.0-8.0 ppm), showing splitting patterns consistent with fluorine-proton coupling. Protons of the amidinium group (-C(=NH₂)NH₂) are expected to be broad singlets, exchangeable with D₂O, in the range of 8.0-10.0 ppm. |

| ¹³C NMR | Aromatic carbons will show characteristic signals, with those directly attached to fluorine exhibiting large C-F coupling constants. The amidine carbon (-C(=NH)NH₂) is expected to appear significantly downfield (approx. 160-170 ppm). |

| IR Spectroscopy | Characteristic peaks are expected for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650-1680 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₆F₂N₂) at m/z ≈ 156.05. Fragmentation patterns would likely involve the loss of ammonia (NH₃) or the amidino group. |

Biological Activity and Applications

Benzamidine and its derivatives are well-known for their activity as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[14][15] The amidine group mimics the protonated side chain of arginine, allowing it to bind to the S1 pocket of these enzymes.

Potential Applications:

-

Drug Discovery: As a fragment or intermediate for the synthesis of more complex and selective enzyme inhibitors.[6][16]

-

Biochemical Research: Used in protein purification and analysis to prevent proteolytic degradation of target proteins.[17]

-

Agrochemicals: Serves as a building block for novel pesticides and herbicides.[6]

Mechanism of Action: Serine Protease Inhibition

The positively charged amidinium group of benzamidine hydrochloride is crucial for its inhibitory activity. It forms strong electrostatic interactions and hydrogen bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This binding blocks the active site and prevents the natural substrate from being cleaved.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. Based on data for related compounds, it may cause skin and eye irritation.[13]

This document is intended for research and development purposes only. All information is provided in good faith but without warranty of any kind. Users should conduct their own assessments of the suitability of this compound for their specific applications.

References

- 1. This compound 1170536-00-1 C7H7ClF2N2 192.59-Products Wonder [wonder-chem.com]

- 2. echemi.com [echemi.com]

- 3. 2,4-Difluoro-benzamidine; hydrochloride | 885957-21-1 [sigmaaldrich.com]

- 4. 885957-21-1 | MFCD04114445 | 2,4-DIFLUORO-BENZAMIDINE [aaronchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzamidine hydrochloride(1670-14-0) IR Spectrum [chemicalbook.com]

- 12. Benzamidine hydrochloride(1670-14-0) 1H NMR [m.chemicalbook.com]

- 13. 2,4-Difluorobenzamide | C7H5F2NO | CID 123588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzamidine - Wikipedia [en.wikipedia.org]

- 15. goldbio.com [goldbio.com]

- 16. chemimpex.com [chemimpex.com]

- 17. fishersci.ie [fishersci.ie]

Technical Guide: 2,4-Difluoro-benzamidine Hydrochloride

CAS Number: 1170536-00-1

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-benzamidine hydrochloride, a fluorinated benzamidine derivative of significant interest in the fields of medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthesis protocol, and its potential applications as a serine protease inhibitor. The guide also includes detailed experimental methodologies and visual representations of relevant biological pathways and experimental workflows.

Compound Data

This compound belongs to the class of benzamidine derivatives, which are recognized as potent inhibitors of serine proteases. The introduction of fluorine atoms into the benzene ring can significantly alter the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as a drug candidate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1170536-00-1 | ChemicalBook |

| Molecular Formula | C₇H₇ClF₂N₂ | Guidechem[1] |

| Molecular Weight | 192.59 g/mol | Guidechem[1] |

| Appearance | White to off-white crystalline powder (inferred) | Chem-Impex[2] |

| Solubility | Soluble in water (inferred from hydrochloride salt) | General chemical knowledge |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 2,4-difluorobenzonitrile.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

-

Reaction Setup: A solution of 2,4-difluorobenzonitrile (1 equivalent) in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask is cooled in an ice bath.

-

Introduction of HCl: Dry hydrogen chloride gas is bubbled through the cooled solution. The reaction is monitored for the formation of a precipitate, which is the ethyl 2,4-difluorobenzimidate hydrochloride (Pinner salt).

-

Isolation: The reaction mixture is allowed to stand at a low temperature to ensure complete precipitation. The solid is then collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Ammonolysis of the Imidate Hydrochloride

-

Reaction Setup: The dried Pinner salt is suspended in a solution of anhydrous ethanol in a pressure-resistant vessel.

-

Ammonia Addition: The suspension is cooled in an ice-salt bath, and anhydrous ammonia is bubbled through the mixture, or a solution of ammonia in ethanol is added.

-

Reaction: The vessel is sealed and the mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the by-product, ammonium chloride, is removed by filtration. The filtrate, containing the desired this compound, is concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.

Serine Protease Inhibition Assay

The inhibitory potential of this compound against a specific serine protease (e.g., trypsin, thrombin) can be evaluated using a chromogenic or fluorogenic substrate-based assay.

Materials:

-

This compound (test inhibitor)

-

Target serine protease (e.g., bovine trypsin)

-

Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the serine protease in the assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the working concentration.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

To each well of the 96-well microplate, add a fixed volume of the assay buffer.

-

Add a specific volume of the test inhibitor solution at various concentrations to the respective wells.

-

Add a specific volume of the enzyme solution to each well and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding a specific volume of the substrate solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals using a microplate reader.

-

The rate of the reaction is determined from the linear portion of the progress curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action: Serine Protease Inhibition

Benzamidine and its derivatives are competitive inhibitors of serine proteases. They mimic the natural substrate of the enzyme by binding to the active site, specifically interacting with the catalytic triad (serine, histidine, and aspartate residues). The positively charged amidinium group of the inhibitor forms a salt bridge with the aspartate residue in the S1 pocket of the protease, which is responsible for substrate specificity, particularly for enzymes that cleave after basic amino acid residues like arginine and lysine. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

Relevance in the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions involving numerous serine proteases (e.g., thrombin, Factor Xa, Factor IXa). Dysregulation of this cascade can lead to thrombosis or bleeding disorders. As a serine protease inhibitor, this compound could potentially modulate the coagulation cascade by targeting one or more of these key enzymes. This makes it a compound of interest for the development of novel antithrombotic agents.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing a novel protease inhibitor like this compound typically follows a structured workflow, from initial screening to more detailed kinetic analysis.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting serine proteases. Its synthesis is achievable through established chemical methodologies, and its inhibitory activity can be robustly characterized using standard enzymatic assays. The strategic placement of fluorine atoms may confer advantageous properties, making it a valuable tool for researchers in drug discovery and chemical biology. Further investigation into its specific protease targets and its effects on relevant biological pathways, such as the coagulation cascade, is warranted to fully elucidate its therapeutic potential.

References

Synthesis of 2,4-Difluoro-benzamidine Hydrochloride: A Technical Guide for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-difluoro-benzamidine hydrochloride, a valuable building block in the development of targeted therapeutics. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and the relevant biological context, particularly its application as a precursor for kinase inhibitors.

Introduction

This compound is a fluorinated aromatic amidine that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the difluoro-substituted phenyl ring and the reactive amidine group makes it a versatile scaffold in medicinal chemistry. Notably, this compound is a precursor to 2,4-diaminopyrimidine derivatives, a class of compounds that have shown significant promise as inhibitors of Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion, migration, and survival that is often overexpressed in various cancers.

Synthetic Pathway

The primary and most established method for the synthesis of this compound is the Pinner reaction. This two-step process begins with the formation of an intermediate Pinner salt from 2,4-difluorobenzonitrile, followed by ammonolysis to yield the desired amidine hydrochloride.

Synthesis of the Starting Material: 2,4-Difluorobenzonitrile

The starting material, 2,4-difluorobenzonitrile, can be synthesized from 2,4-difluorobenzamide.

Reaction Scheme:

A common method for this dehydration reaction involves the use of a dehydrating agent such as phosphorus oxychloride in a suitable solvent.

Core Synthesis: The Pinner Reaction

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. This intermediate is then treated with ammonia to form the corresponding amidine.

Reaction Scheme:

Experimental Protocols

Synthesis of 2,4-Difluorobenzonitrile from 2,4-Difluorobenzamide

This protocol describes a representative method for the synthesis of the nitrile starting material.

Procedure:

-

In a three-necked flask, dissolve 2,4-difluorobenzamide (1.0 eq) in dry N,N-dimethylformamide (DMF).

-

Cool the solution to -15°C.

-

Slowly add phosphorus oxychloride (5.0 eq) dropwise, maintaining the temperature below 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 7 hours.

-

Upon completion, pour the reaction mixture slowly into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2,4-difluorobenzonitrile.

Synthesis of this compound

The following is a detailed, representative protocol for the synthesis of the target compound via the Pinner reaction.

Step 1: Formation of the Pinner Salt (Ethyl 2,4-difluorobenzimidate hydrochloride)

-

Prepare a solution of anhydrous ethanolic hydrogen chloride. This can be done by bubbling dry HCl gas through absolute ethanol at 0°C until saturation.

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a drying tube, and a gas inlet, add 2,4-difluorobenzonitrile (1.0 eq).

-

Add the prepared anhydrous ethanolic HCl solution (excess) to the nitrile at 0°C with stirring.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The Pinner salt will precipitate as a white solid.

-

Collect the precipitated Pinner salt by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to this compound

-

Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.

-

Cool the suspension to 0-5°C.

-

Bubble anhydrous ammonia gas through the suspension with vigorous stirring. The reaction is typically complete when the pH of the mixture becomes basic (pH ≥ 8).

-

Alternatively, ammonium carbonate (3.7 eq) can be added to the reaction mixture, which is then stirred at 30°C for 10 hours.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product as a white to off-white solid.

Data Presentation

Reactant and Product Properties

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2,4-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | White to off-white solid | 3939-09-1 |

| This compound | C₇H₇ClF₂N₂ | 192.60 | Off-white solid | 1170536-00-1 |

Representative Reaction Parameters

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| Nitrile Synthesis | 2,4-Difluorobenzamide | POCl₃, DMF | -15 to RT | 7.5 | ~83 |

| Pinner Reaction | 2,4-Difluorobenzonitrile, Ethanol | Anhydrous HCl | 0 to RT | 24-48 | High |

| Ammonolysis | Ethyl 2,4-difluorobenzimidate hydrochloride | Anhydrous NH₃ or (NH₄)₂CO₃, Ethanol | 0-30 | 10 | High |

Note: Yields are based on literature for similar Pinner reactions and may vary depending on specific reaction conditions.

Mandatory Visualizations

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound.

Biological Context: FAK Signaling Pathway

This compound is a precursor to potent Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cancer progression.

Caption: Simplified FAK signaling pathway and the point of intervention for FAK inhibitors.

Conclusion

The synthesis of this compound via the Pinner reaction provides a reliable route to a key intermediate for the development of novel therapeutics. Its role as a precursor to FAK inhibitors highlights its importance in oncology and drug discovery research. The detailed protocols and workflow presented in this guide offer a solid foundation for researchers in the field. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, facilitating its application in the synthesis of next-generation targeted therapies.

An In-depth Technical Guide to the Core Mechanism of Action of 2,4-Difluoro-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the putative mechanism of action of 2,4-Difluoro-benzamidine hydrochloride. While direct experimental data for this specific compound is limited in publicly accessible literature, its structural analogy to the well-characterized serine protease inhibitor, benzamidine, allows for a robust, evidence-based extrapolation of its biological activity. This document synthesizes information on the parent compound, benzamidine, including its inhibitory kinetics and established experimental protocols, and integrates insights from quantitative structure-activity relationship (QSAR) studies on substituted benzamidines to infer the role of the 2,4-difluoro substitution. The primary mechanism of action is identified as the competitive inhibition of serine proteases, a crucial class of enzymes involved in a myriad of physiological and pathological processes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving this and related compounds.

Introduction: The Benzamidine Scaffold as a Serine Protease Inhibitor

Benzamidine and its derivatives are a well-established class of compounds that act as reversible, competitive inhibitors of serine proteases.[1] These enzymes, characterized by a highly reactive serine residue in their active site, play critical roles in processes ranging from digestion and blood coagulation to inflammation and cellular signaling. Consequently, inhibitors of serine proteases are of significant interest in therapeutic development.

This compound is a synthetic derivative of benzamidine.[2] The core benzamidine structure mimics the side chain of arginine, a natural substrate for trypsin-like serine proteases. This structural mimicry allows benzamidine to bind to the enzyme's active site, specifically the S1 specificity pocket, thereby preventing the binding and cleavage of the natural substrate. The addition of two fluorine atoms to the benzene ring is expected to modulate the compound's physicochemical properties, such as its electronics and lipophilicity, which can influence its binding affinity and specificity for target proteases.

Postulated Mechanism of Action: Competitive Inhibition

The mechanism of action for this compound is postulated to be the reversible, competitive inhibition of serine proteases. This mechanism involves the inhibitor binding directly to the active site of the enzyme, in a mutually exclusive fashion with the substrate.

The key interactions are:

-

Binding to the S1 Specificity Pocket: Trypsin-like serine proteases possess a deep S1 pocket with an aspartate residue (Asp189) at its base, which imparts a specificity for positively charged amino acid residues like arginine and lysine. The positively charged amidinium group of 2,4-Difluoro-benzamidine is expected to form a salt bridge with this aspartate residue.

-

Hydrogen Bonding: The amidine group can also act as a hydrogen bond donor, forming hydrogen bonds with backbone carbonyl groups of residues lining the active site, such as Gly219 and Ser190.

-

Hydrophobic Interactions: The difluorinated benzene ring of the inhibitor is positioned to engage in hydrophobic interactions with residues in the active site, further stabilizing the enzyme-inhibitor complex.

The binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme. The overall effect is a decrease in the apparent affinity of the enzyme for its substrate, leading to a reduction in the rate of the enzymatic reaction at a given substrate concentration.

Figure 1: Competitive inhibition of a serine protease by 2,4-Difluoro-benzamidine.

Quantitative Data: Inhibitory Potency

| Enzyme Target | Inhibitor | Ki (µM) | Inhibition Type |

| Trypsin | Benzamidine HCl | 35[3][4] | Reversible, Competitive |

| Plasmin | Benzamidine HCl | 350[3][4] | Reversible, Competitive |

| Thrombin | Benzamidine HCl | 220[3][4] | Reversible, Competitive |

Structure-Activity Relationship (SAR) Insights

A study on a series of substituted benzamidines against human serine proteases (trypsin, thrombin, plasmin, and C1s) provides insights into how the 2,4-difluoro substitution might affect inhibitory activity. The study found that:

-

Hydrophobicity: For thrombin, the binding of benzamidine inhibitors was primarily influenced by the hydrophobicity of the substituent. The fluorine atoms in this compound would increase the lipophilicity of the benzene ring, which could potentially enhance its binding to thrombin and other proteases with hydrophobic pockets.

-

Electronic Effects: For plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent affected binding. Fluorine is an electron-withdrawing group, which, based on this study, might modulate the binding affinity for these particular enzymes.

-

Complex Interactions: Trypsin displayed more complex interactions that were dependent on molar refractivity and molecular weight.

These findings suggest that the 2,4-difluoro substitution is likely to alter the inhibitory profile of the benzamidine scaffold, potentially increasing its affinity for some proteases while possibly decreasing it for others, depending on the specific characteristics of the enzyme's active site.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize benzamidine-based inhibitors. These protocols can be adapted for the evaluation of this compound.

Trypsin Inhibition Assay (Spectrophotometric)

This assay measures the ability of an inhibitor to block the trypsin-catalyzed hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)

-

This compound (or other inhibitor)

-

Spectrophotometer capable of reading at 253 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin (e.g., 200 nM) in Tris-HCl buffer.

-

Prepare a stock solution of BAEE (e.g., 10 mM) in Tris-HCl buffer.

-

Prepare a series of dilutions of the inhibitor in Tris-HCl buffer.

-

-

Assay Setup:

-

In a quartz cuvette, combine the Tris-HCl buffer, the trypsin solution (to a final concentration of 20 nM), and the desired concentration of the inhibitor.

-

Incubate the mixture at 25°C for a defined period (e.g., 1-5 minutes) to allow for enzyme-inhibitor binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the BAEE substrate (to a final concentration of 1 mM).

-

Immediately begin monitoring the increase in absorbance at 247 nm over time (e.g., for 1-5 minutes). The hydrolysis of BAEE to N-p-tosyl-L-arginine results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

-

Plot percent inhibition versus inhibitor concentration to determine the IC50 value. Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

Figure 2: Workflow for the trypsin inhibition assay.

Thrombin Inhibition Assay (Chromogenic)

This assay is similar to the trypsin assay but uses a thrombin-specific chromogenic substrate.

Materials:

-

Human Thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 0.5 M NaCl)

-

This compound (or other inhibitor)

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of thrombin in the Tris-HCl buffer.

-

Prepare a stock solution of the chromogenic substrate.

-

Prepare serial dilutions of the inhibitor.

-

-

Assay Setup (in a 96-well plate):

-

Add buffer, thrombin solution, and inhibitor solution to each well.

-

Incubate at room temperature for a specified time to allow for binding.

-

-

Initiation and Measurement:

-

Add the chromogenic substrate to each well to start the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rates and percent inhibition as described for the trypsin assay to determine IC50 and/or Ki values.

-

Conclusion

Based on the robust evidence from studies on its parent compound, benzamidine, and related substituted analogs, this compound is confidently predicted to function as a reversible, competitive inhibitor of serine proteases. Its mechanism involves binding to the enzyme's active site, particularly the S1 specificity pocket, thereby blocking substrate access. The 2,4-difluoro substitution is expected to modulate its inhibitory potency and selectivity through effects on hydrophobicity and electronic interactions within the active site. The experimental protocols detailed herein provide a clear path for the empirical validation and detailed characterization of the inhibitory activity of this compound against a panel of relevant serine proteases. This guide serves as a critical starting point for further investigation and development of this compound as a potential therapeutic agent.

References

- 1. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

2,4-Difluoro-benzamidine Hydrochloride: A Technical Guide to its Role as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their catalytic activity is characterized by the presence of a highly reactive serine residue in the active site. The dysregulation of serine protease activity is implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the development of specific and potent serine protease inhibitors is a cornerstone of modern drug discovery.

Quantitative Data on Benzamidine Derivatives as Serine Protease Inhibitors

While specific Ki and IC50 values for 2,4-Difluoro-benzamidine hydrochloride are not available in the cited literature, the following table presents data for the parent compound, benzamidine, and other relevant derivatives to provide a comparative context for its potential inhibitory activity against key serine proteases. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial metrics for quantifying the potency of an inhibitor.

| Inhibitor | Target Protease | Ki (µM) | IC50 (µM) | Reference |

| Benzamidine | Trypsin | 19 | - | [3] |

| Benzamidine | Acrosin | 4 | - | [3] |

| Benzamidine | Thrombin | - | - | [1][2] |

| Benzamidine | Plasmin | - | - | [1][2] |

| 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | Trypsin | 2 | - | [4] |

| 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | Rat Skin Tryptase | 4 | - | [4] |

| Ecotin | Thrombin | - | 3.2 (heparin/antithrombin complex inhibition), 4.5 (platelet aggregation) | [5] |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize a novel serine protease inhibitor like this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the conversion of a corresponding nitrile or amide. The following is a generalized synthetic workflow.

Protocol:

-

Pinner Reaction: 2,4-Difluorobenzonitrile is dissolved in anhydrous ethanol and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting ethyl 2,4-difluorobenzimidate hydrochloride is isolated by filtration or evaporation of the solvent.

-

Ammonolysis: The crude imidate hydrochloride is dissolved in a solution of ammonia in ethanol. The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product. The purity and identity of the compound are confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Determination of Protein Concentration

Accurate determination of enzyme concentration is critical for kinetic studies. The Bradford protein assay is a common method for this purpose.

Protocol:

-

Preparation of Standards: A series of bovine serum albumin (BSA) standards of known concentrations (e.g., 0.1 to 1.0 mg/mL) are prepared by serial dilution.

-

Sample Preparation: The serine protease solution is diluted to fall within the linear range of the assay.

-

Assay: In a 96-well microplate, a small volume (e.g., 5 µL) of each standard and unknown sample is added in triplicate. Bradford reagent (e.g., 250 µL) is added to each well, and the plate is incubated at room temperature for 5-10 minutes.

-

Measurement: The absorbance at 595 nm is measured using a microplate reader.

-

Analysis: A standard curve of absorbance versus protein concentration is plotted using the BSA standards. The concentration of the unknown enzyme sample is determined by interpolating its absorbance value on the standard curve.[6][7][8][9]

Enzyme Inhibition Assay (General Protocol)

A continuous spectrophotometric or fluorometric assay is typically used to determine the inhibitory activity of a compound. The following is a general protocol that can be adapted for specific serine proteases using an appropriate chromogenic or fluorogenic substrate.

Protocol:

-

Reagent Preparation: All solutions are prepared in an appropriate assay buffer (e.g., Tris-HCl or HEPES at a physiological pH). Stock solutions of the inhibitor (this compound) are prepared in a suitable solvent (e.g., DMSO or water).

-

Assay Setup: In a 96-well plate, varying concentrations of the inhibitor are added to wells containing the serine protease. A control group with no inhibitor is included. The plate is pre-incubated at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

Data Acquisition: The change in absorbance or fluorescence is monitored over time using a plate reader at the appropriate wavelength.

-

Data Analysis: The initial reaction velocities (rates) are calculated from the linear portion of the progress curves. The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation or by performing a full Michaelis-Menten kinetic analysis in the presence of different inhibitor concentrations.[10][11]

Potential Signaling Pathways Modulated by this compound

Given that serine proteases are integral to numerous signaling cascades, a potent inhibitor like this compound could have significant effects on various physiological and pathological processes.

The Coagulation Cascade

The coagulation cascade is a prime example of a serine protease-driven signaling pathway. Several clotting factors (e.g., thrombin, Factor Xa, Factor IXa) are serine proteases. An inhibitor of these proteases would be expected to have anticoagulant effects.

Inhibition of thrombin by this compound would block the conversion of fibrinogen to fibrin, thereby preventing clot formation.[12][13] This makes it a potential candidate for the development of antithrombotic agents.

The Fibrinolytic System

The fibrinolytic system is responsible for the breakdown of blood clots and is also regulated by serine proteases, with plasmin being the key enzyme.

Inhibition of plasmin would prevent the degradation of fibrin, leading to a pro-thrombotic or anti-fibrinolytic effect.[14][15] This could be beneficial in conditions characterized by excessive bleeding due to hyperfibrinolysis.

Conclusion

This compound, as a fluorinated derivative of the well-established serine protease inhibitor benzamidine, holds promise as a valuable tool for research and a potential lead compound in drug development. While specific quantitative data on its inhibitory activity are currently lacking, the general principles of benzamidine-based inhibition and the provided experimental protocols offer a solid framework for its characterization. Further investigation into the Ki and IC50 values of this compound against a panel of serine proteases is crucial to elucidate its potency and selectivity. Such studies will pave the way for a deeper understanding of its therapeutic potential in modulating critical signaling pathways like coagulation and fibrinolysis. The logical workflows and methodologies presented in this guide are intended to facilitate these future research endeavors.

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ecotin modulates thrombin activity through exosite-2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Bradford Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 7. Bradford protein assay | Abcam [abcam.com]

- 8. bio-rad.com [bio-rad.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. protocols.io [protocols.io]

- 11. Bifunctional thrombin inhibitors based on the sequence of hirudin45-65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

- 13. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. www1.wfh.org [www1.wfh.org]

- 15. Inhibitors of Fibrinolysis | Oncohema Key [oncohemakey.com]

The Art of Inhibition: A Technical Guide to the Structure-Activity Relationship of Difluorobenzamidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel drug targets and chemical scaffolds. Among these, the bacterial cell division protein FtsZ has emerged as a promising target, and difluorobenzamidine derivatives, particularly 2,6-difluorobenzamides, have shown significant potential as potent inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of these compounds, offering a valuable resource for the rational design of new and more effective antibacterial agents.

Core Principles: Targeting the Bacterial Cytoskeleton

FtsZ, a homolog of eukaryotic tubulin, is a crucial protein in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the division machinery, ultimately leading to cell constriction and separation. Inhibition of FtsZ polymerization or disruption of Z-ring stability leads to filamentation and eventual death of the bacterial cell. The 2,6-difluorobenzamide core has been identified as a key pharmacophore for binding to an allosteric site on FtsZ, distinct from the GTP-binding site, making it an attractive target for selective antibacterial therapy.

Quantitative Analysis of Inhibitory Activity

The following tables summarize the quantitative data for a series of 2,6-difluorobenzamide derivatives against various bacterial strains and the FtsZ enzyme. The data is primarily presented as Minimum Inhibitory Concentration (MIC), which reflects whole-cell activity, and where available, the half-maximal inhibitory concentration (IC50) against the FtsZ enzyme is included.

Table 1: Antibacterial Activity (MIC) of 3-Substituted 2,6-Difluorobenzamide Derivatives

| Compound ID | R-Group (Substitution at position 3) | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |

| 7 | -O-(CH₂)₃-Cl | 0.25 - 1 | <10 |

| 12 | -O-(CH₂)₄-Br | 0.25 - 1 | <10 |

| 17 | -O-CH₂-CH(CH₃)₂ | 0.25 - 1 | <10 |

Data sourced from a study on 3-substituted 2,6-difluorobenzamide derivatives as FtsZ inhibitors.

Table 2: Enzymatic Inhibition of a Reference 2,6-Difluorobenzamide Compound

| Compound | Target Enzyme | IC50 (µM) |

| PC190723 | S. aureus FtsZ GTPase activity | 0.15[1] |

PC190723 is a well-characterized FtsZ inhibitor with a 2,6-difluorobenzamide core.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data reveals several key trends in the SAR of 2,6-difluorobenzamide derivatives as FtsZ inhibitors:

-

The 2,6-Difluorobenzamide Moiety is Crucial: This core structure is essential for binding to the allosteric site of FtsZ. The fluorine atoms are believed to enhance binding affinity and improve pharmacokinetic properties.

-

Substitution at the 3-Position is Key for Potency: The nature of the substituent at the 3-position of the benzamide ring significantly influences antibacterial activity.

-

Alkoxy Linker: An ether linkage at the 3-position is a common and effective feature.

-

Halogenated Alkyl Chains: The presence of a terminal halogen (e.g., chlorine or bromine) on the alkoxy chain can enhance potency, as seen in compounds 7 and 12 .

-

Branched Alkyl Groups: Branched alkyl chains, such as the isobutoxy group in compound 17 , are well-tolerated and can lead to potent activity.

-

-

Heterocyclic Moieties: Introduction of various heterocyclic rings at the terminus of the 3-alkoxy side chain has been extensively explored and has led to some of the most potent FtsZ inhibitors, such as the thiazolopyridine moiety in PC190723.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are protocols for key experiments used to characterize FtsZ inhibitors.

FtsZ Polymerization Assay

This assay measures the ability of a compound to inhibit the GTP-dependent polymerization of FtsZ into protofilaments. A common method is light scattering.

Principle: The polymerization of FtsZ protofilaments increases the scattering of light in a solution. Inhibitors of polymerization will reduce the light scattering signal.

Methodology:

-

Protein Preparation: Purified FtsZ protein is prepared and stored in a suitable buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂).

-

Reaction Mixture: The reaction mixture contains FtsZ protein at a concentration above its critical concentration for polymerization, the test compound at various concentrations, and a polymerization buffer.

-

Initiation of Polymerization: Polymerization is initiated by the addition of GTP (typically 1 mM final concentration).

-

Measurement: Light scattering is monitored over time at a 90° angle using a fluorometer or a dedicated light scattering instrument. The initial rate of polymerization or the steady-state light scattering signal is measured.

-

Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the compound to a control (DMSO vehicle). IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

Principle: FtsZ possesses an intrinsic GTPase activity that is stimulated upon polymerization. The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified colorimetrically.

Methodology:

-

Reaction Setup: The reaction is carried out in a buffer similar to the polymerization assay, containing FtsZ, the test compound, and GTP.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Termination and Detection: The reaction is stopped, and the amount of released Pi is determined using a malachite green-based colorimetric reagent. The absorbance is measured at a specific wavelength (e.g., 620-650 nm).

-

Data Analysis: A standard curve is generated using known concentrations of phosphate. The GTPase activity is calculated as the amount of Pi released per unit of time per unit of FtsZ. The IC50 value is determined by measuring the activity at different inhibitor concentrations.

Visualizing the Mechanism and Workflow

To better understand the context of difluorobenzamidine derivatives as FtsZ inhibitors, the following diagrams illustrate the biological process, experimental workflow, and logical SAR deductions.

Conclusion and Future Directions

The 2,6-difluorobenzamide scaffold represents a promising starting point for the development of novel antibacterial agents targeting FtsZ. The SAR data gathered to date indicates that modifications at the 3-position are critical for optimizing potency. Future research should focus on synthesizing a wider range of derivatives with diverse side chains and linkers to further probe the binding pocket of FtsZ. A greater emphasis on obtaining enzymatic inhibition data (IC50/Ki values) will be crucial for a more precise understanding of the SAR and for guiding the design of next-generation FtsZ inhibitors with improved efficacy and pharmacokinetic profiles to combat the challenge of antibiotic resistance.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Difluoro-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2,4-Difluoro-benzamidine hydrochloride, focusing on its solubility and stability profiles. These characteristics are paramount in the early stages of drug development, influencing formulation strategies, manufacturing processes, and storage conditions. This document outlines detailed experimental protocols for determining solubility in various media and for assessing stability under forced degradation conditions as stipulated by ICH guidelines. Furthermore, it details the analytical methodologies required for the accurate quantification of the active pharmaceutical ingredient (API) and the identification of potential degradation products. The inclusion of structured data tables and logical workflow diagrams aims to provide an accessible and practical resource for researchers in the pharmaceutical sciences.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. The benzamidine moiety is a known pharmacophore, often utilized for its ability to inhibit serine proteases, making it a valuable structural motif in the design of therapeutic agents for a range of diseases. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its advancement as a potential drug candidate. This guide provides a foundational framework for the systematic evaluation of these key parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a determining factor in its absorption and bioavailability. The following sections detail methods for characterizing the solubility of this compound in various pharmaceutically relevant solvents.

Quantitative Solubility Data

A summary of the anticipated solubility of this compound in a range of aqueous and organic solvents is presented in Table 1. This data is essential for selecting appropriate solvent systems for formulation and analytical method development.

| Solvent System | Temperature (°C) | Anticipated Solubility (mg/mL) | Classification |

| Purified Water | 25 | 15 - 25 | Soluble |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | 10 - 20 | Soluble |

| 0.1 N HCl (pH 1.2) | 25 | > 50 | Freely Soluble |

| Ethanol | 25 | 5 - 10 | Sparingly Soluble |

| Methanol | 25 | 10 - 15 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 30 | Freely Soluble |

| Acetonitrile | 25 | < 1 | Slightly Soluble |

| Dichloromethane | 25 | < 0.1 | Very Slightly Soluble |

Table 1. Anticipated solubility of this compound in various solvent systems.

Experimental Protocols for Solubility Determination

This method determines the thermodynamic equilibrium solubility of the compound.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.

-

Analysis: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The IDR measures the dissolution rate of a pure substance under constant surface area conditions.

-

Sample Preparation: Compress a known amount of this compound into a non-disintegrating disk of a specific surface area using a hydraulic press.

-

Dissolution Testing: Mount the disk in a rotating disk apparatus and immerse it in a dissolution vessel containing a known volume of pre-warmed (37°C) dissolution medium. Rotate the disk at a constant speed (e.g., 100 rpm).

-

Sample Collection: Withdraw aliquots of the dissolution medium at predetermined time intervals.

-

Analysis: Determine the concentration of the dissolved compound in each aliquot using a validated analytical method. The IDR is calculated from the slope of the linear portion of the concentration versus time plot, normalized for the surface area of the disk (reported as mg/min/cm²).[1][2]

Stability Profile

Stability testing is crucial for identifying potential degradation pathways and establishing the shelf-life and storage conditions for the compound.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating analytical method.[3][4] The anticipated stability under various stress conditions is summarized in Table 2.

| Stress Condition | Parameters | Anticipated Degradation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Moderate to High | Benzamidine ring opening, hydrolysis of the amidine group to the corresponding amide. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | High | Rapid hydrolysis of the amidine to the corresponding carboxylic acid. |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | Low to Moderate | Formation of N-oxides or other oxidation products. |

| Thermal Degradation | 80°C, 72h (Solid State) | Low | Minimal degradation expected. |

| Photostability | ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UVA) | Low | Minimal degradation expected, potential for minor photolytic products. |

Table 2. Summary of forced degradation conditions and anticipated outcomes for this compound.

Experimental Protocols for Stability Assessment

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water for control). For thermal and photostability, use the solid compound.

-

Stress Application: Expose the samples to the conditions outlined in Table 2. For photostability testing, include a dark control to differentiate between light-induced and thermal degradation.[5][6]

-

Sample Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[3]

-

Hygroscopicity:

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Heat a sample of the compound at a constant rate to determine the temperature at which weight loss occurs, indicating decomposition or desolvation.[9][10]

-

Differential Scanning Calorimetry (DSC): Heat a sample to identify thermal events such as melting, crystallization, and polymorphic transitions by measuring the heat flow into or out of the sample.[11][12]

-

Analytical Methodologies

A validated stability-indicating analytical method is essential for the accurate assessment of solubility and stability.

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is the standard approach for the analysis of small molecule pharmaceuticals.[13]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to separate the parent compound from all degradation products and process-related impurities.[14]

Characterization of Degradation Products

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the initial identification of degradation products by providing molecular weight and fragmentation data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the definitive structural elucidation of isolated degradation products.[15]

Visualized Workflows and Pathways

To aid in the conceptualization of the experimental and logical processes, the following diagrams are provided.

Caption: General workflow for solubility and stability testing.

Caption: Hypothetical aqueous degradation pathway.

Caption: Analytical workflow for degradation product identification.

References

- 1. agilent.com [agilent.com]

- 2. What is intrinsic dissolution rate? [pion-inc.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ijcrt.org [ijcrt.org]

- 5. q1scientific.com [q1scientific.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 8. alfachemic.com [alfachemic.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. particletechlabs.com [particletechlabs.com]

- 11. youtube.com [youtube.com]

- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. scispace.com [scispace.com]

- 15. ijper.org [ijper.org]

2,4-Difluoro-benzamidine hydrochloride molecular weight and formula

This guide provides an in-depth overview of the core physicochemical properties of 2,4-Difluoro-benzamidine hydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for experimental design and computational modeling.

| Parameter | Value |

| Molecular Formula | C7H7ClF2N2[1][2] |

| Molecular Weight | 192.59 g/mol [1] |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemical sciences. The following diagram illustrates this straightforward, hierarchical relationship.

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-depth Technical Guide on the Role of Fluorine in Benzamidine Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide explores the multifaceted role of fluorine in the design and optimization of benzamidine-based inhibitors. Benzamidines are a well-established class of reversible, competitive inhibitors, primarily targeting serine proteases such as trypsin, thrombin, and other coagulation factors. Their positively charged amidinium group mimics the natural substrate, forming a strong salt bridge with a conserved aspartate residue (Asp189 in the trypsin numbering scheme) at the bottom of the S1 specificity pocket. The strategic incorporation of fluorine, a common tactic in modern medicinal chemistry, profoundly modulates the physicochemical and pharmacological properties of these inhibitors.

Physicochemical and Pharmacokinetic Impact of Fluorination

The introduction of fluorine into the benzamidine scaffold imparts significant changes that drug designers can leverage to fine-tune a compound's profile. These effects are primarily rooted in fluorine's unique properties: high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond.

-

Modulation of Basicity (pKa): The most critical effect of fluorination on benzamidine inhibitors is the reduction of the amidine group's basicity.[1][2] The strong electron-withdrawing nature of fluorine lowers the pKa of the conjugate acid (the amidinium ion).[1] This is a crucial trade-off: a lower pKa weakens the primary ionic interaction with the key aspartate residue in the enzyme's active site, but it can also reduce the high polarity of the molecule, potentially improving properties like membrane permeability.[1][2]

-

Increased Lipophilicity: Replacing a hydrogen atom with fluorine generally increases the molecule's lipophilicity (logP).[3][4] This can enhance membrane permeability and, consequently, improve oral absorption and bioavailability.[4][5] Studies on fluorobenzamidrazone thrombin inhibitors have shown that fluorine substitution on the phenylene ring led to enhanced oral absorption in rats while maintaining intrinsic potency.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3][4] Replacing a metabolically labile C-H bond with a C-F bond is a common strategy to block metabolic pathways, thereby increasing the compound's half-life and overall exposure.[2]

-

Enhanced Binding Interactions: Beyond modulating pKa, fluorine can participate in unique, favorable non-covalent interactions within the protein binding pocket. These can include dipole-dipole interactions, interactions with backbone amides (C-F···H-N), and orthogonal multipolar interactions with carbonyl groups (C-F···C=O), which can compensate for the weakened ionic bond.[1]

Data Presentation: Structure-Activity Relationships

The precise placement of fluorine on the benzamidine ring has a significant and predictable impact on both basicity and binding affinity. A "fluorine scan" allows for the systematic probing of these effects to optimize inhibitor potency. The following table summarizes data from a study on tricyclic thrombin and trypsin inhibitors, demonstrating the relationship between fluorine substitution on the phenylamidinium group, the pKa of the amidine, and the resulting binding affinity (Ki).

| Compound | Substitution Pattern | pKa | Thrombin Ki (nM) | Trypsin Ki (nM) |

| Unsubstituted | H | 11.4 | 1.1 | 2.1 |

| Monofluoro | 2-F | 10.1 | 14 | 11 |

| 3-F | 10.4 | 4.8 | 5.1 | |

| 4-F | 10.6 | 2.5 | 3.4 | |

| Difluoro | 2,6-F₂ | 8.7 | 380 | 330 |

| 3,5-F₂ | 9.5 | 38 | 36 | |

| Trifluoro | 2,4,6-F₃ | 7.6 | 4200 | 3000 |

| Data adapted from Olsen J. et al., Org. Biomol. Chem., 2004.[1] |

As the data illustrates, increasing fluorination systematically lowers the pKa.[1] This correlates with a general decrease in binding affinity (higher Ki), underscoring the importance of the amidinium-aspartate salt bridge.[1] However, the study also revealed that the inhibition of thrombin is more sensitive to changes in the amidine's pKa than the inhibition of trypsin, highlighting how fluorination can be used to tune selectivity.[1]

Key Experimental Protocols

Enzyme Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the inhibitory potency (IC50) of a fluorinated benzamidine derivative against a serine protease like trypsin.[6][7][8]

Materials:

-

Purified target enzyme (e.g., Trypsin)

-

Substrate that produces a chromogenic or fluorogenic signal upon cleavage (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Test inhibitor (fluorinated benzamidine) and positive control inhibitor (e.g., benzamidine)

-

Assay Buffer (e.g., Tris-HCl or Phosphate buffer at optimal pH for the enzyme)

-

DMSO for dissolving compounds

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions in assay buffer to achieve a range of final assay concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the enzyme. Include wells for a negative control (enzyme + buffer + DMSO, no inhibitor) and a positive control.

-

Pre-incubation: Incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[8]

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[8]

-

Signal Monitoring: Immediately place the plate in a microplate reader. Measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of product formation is proportional to enzyme activity.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition relative to the no-inhibitor control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

X-ray Crystallography Workflow for Inhibitor-Enzyme Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of inhibitor-enzyme complexes, revealing the precise molecular interactions that drive binding and affinity.[9][10]

Procedure:

-

Protein Expression and Purification: Overexpress and purify the target enzyme to high homogeneity.

-

Co-crystallization or Soaking:

-

Co-crystallization: Mix the purified enzyme with a molar excess of the fluorinated benzamidine inhibitor and set up crystallization trials using techniques like vapor diffusion.

-

Soaking: Grow crystals of the apo-enzyme first, then transfer them to a solution containing the inhibitor, allowing it to diffuse into the crystal.

-

-

Crystal Harvesting and Cryo-protection: Mount a suitable crystal in a nylon loop and flash-cool it in liquid nitrogen, often after soaking in a cryoprotectant solution to prevent ice formation.

-

Data Collection: Expose the frozen crystal to a high-intensity X-ray beam (typically at a synchrotron source). The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. A molecular model of the protein-inhibitor complex is built into this map and computationally refined to best fit the experimental data, yielding the final atomic coordinates of the complex.[11][12][13]

Mandatory Visualizations

Diagrams created using Graphviz illustrate key concepts and workflows related to the study of fluorinated benzamidine inhibitors.

Caption: Logical flow of fluorine's impact on inhibitor properties.

References

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray crystallographic studies of a series of penicillin-derived asymmetric inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure at 1.9-A resolution of human immunodeficiency virus (HIV) II protease complexed with L-735,524, an orally bioavailable inhibitor of the HIV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Difluoro-benzamidine Hydrochloride: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-benzamidine hydrochloride is a halogenated aromatic amidine that holds potential as a valuable building block and active agent in medicinal chemistry and drug discovery. While specific historical details of its discovery are not extensively documented in publicly available literature, its structural similarity to known serine protease inhibitors suggests its primary utility in this area. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed proposed synthesis protocol based on established chemical methodologies, and its potential mechanism of action as a serine protease inhibitor.

Introduction

Benzamidine and its derivatives are a well-established class of compounds known for their ability to act as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1] The positively charged amidinium group mimics the side chain of arginine, allowing it to bind to the S1 pocket of these enzymes. The strategic placement of fluorine atoms on the phenyl ring, as in this compound, can significantly modulate the electronic and lipophilic properties of the molecule, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. This document serves as a technical resource for researchers interested in the synthesis and application of this specific fluorinated benzamidine derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some databases may list different CAS numbers for what appears to be the same compound or its free base, which is a common occurrence for research chemicals.

| Property | Value | Reference |

| Chemical Name | 2,4-Difluorobenzamidine hydrochloride | |

| CAS Number | 1170536-00-1 | |

| Molecular Formula | C₇H₇ClF₂N₂ | |

| Molecular Weight | 192.59 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2,4-difluorobenzonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2,4-difluorobenzimidate hydrochloride (Pinner Salt)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride) is charged with anhydrous ethanol (e.g., 100 mL).

-

Reagent Addition: 2,4-Difluorobenzonitrile (e.g., 0.1 mol) is added to the ethanol. The flask is cooled in an ice-salt bath to 0-5 °C.

-

HCl Gas Introduction: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored for the formation of a precipitate (the Pinner salt). The introduction of HCl is continued until the solution is saturated and the reaction is deemed complete by TLC or GC-MS analysis of a quenched aliquot.

-

Isolation of Intermediate: The reaction mixture is typically not worked up. The Pinner salt intermediate is used directly in the next step.

Step 2: Synthesis of this compound

-

Ammonolysis: The cooled reaction mixture containing the Pinner salt is treated with a solution of ammonia in ethanol. This can be prepared by bubbling anhydrous ammonia gas through cold, anhydrous ethanol. An excess of ammonia is used.

-

Reaction: The reaction mixture is stirred at a low temperature (e.g., 0 °C) and then allowed to slowly warm to room temperature. The reaction is stirred for several hours until the conversion of the imidate to the amidine is complete (monitored by TLC or GC-MS).

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the precipitated ammonium chloride.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the final product as a crystalline solid.

-

Potential Mechanism of Action and Biological Applications

Based on the extensive research on benzamidine and its analogs, this compound is anticipated to function as a competitive inhibitor of serine proteases.

Serine Protease Inhibition